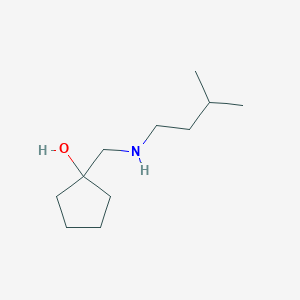
1-((Isopentylamino)methyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Isopentylamino)methyl)cyclopentan-1-ol is an organic compound with a unique structure that includes a cyclopentane ring substituted with an isopentylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Isopentylamino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with isopentylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-((Isopentylamino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted cyclopentan-1-ol derivatives.
Scientific Research Applications
1-((Isopentylamino)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((Isopentylamino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclopentanol: Similar structure but lacks the isopentylamino group.
Cyclopentanol: Contains a cyclopentane ring with a hydroxyl group but no amino substitution.
Uniqueness
1-((Isopentylamino)methyl)cyclopentan-1-ol is unique due to the presence of both an isopentylamino group and a hydroxyl group on the cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[(3-methylbutylamino)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-10(2)5-8-12-9-11(13)6-3-4-7-11/h10,12-13H,3-9H2,1-2H3 |
InChI Key |
YBYJHIXMZVFZKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1(CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile](/img/structure/B12988159.png)
![tert-Butyl 3-fluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12988165.png)
![1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B12988166.png)
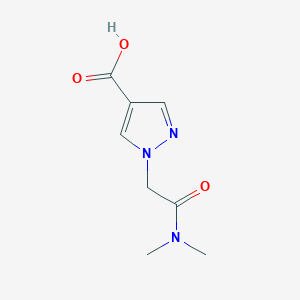
![4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12988171.png)
![7-Fluoro-4-methyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12988179.png)
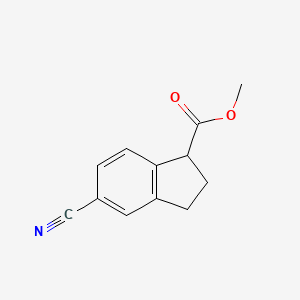
![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one hydroChloride](/img/structure/B12988183.png)
![Rel-(2S,3S)-bicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B12988186.png)
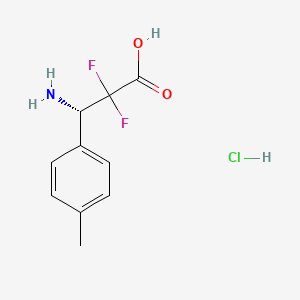
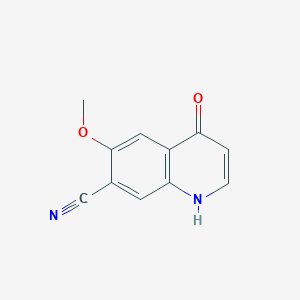
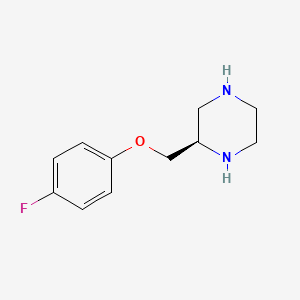
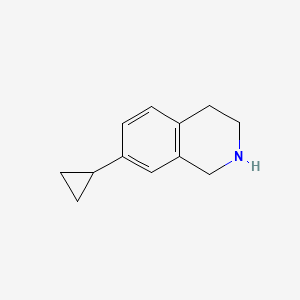
![2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12988236.png)
